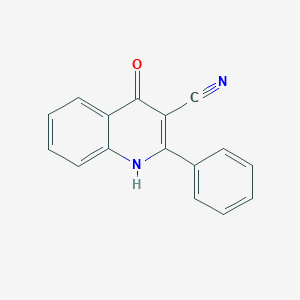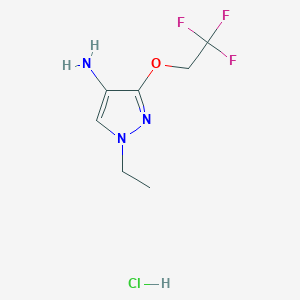
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride is a chemical compound with a molecular formula of C8H11F3N2O·HCl
准备方法
The synthesis of 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone.
Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring with ethyl halides.
Attachment of the trifluoroethoxy group: This is done through nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethyl and trifluoroethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing various biochemical pathways.
相似化合物的比较
Similar compounds to 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride include:
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole: Lacks the amine group, which may reduce its biological activity.
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine: Does not form the hydrochloride salt, potentially affecting its solubility and stability.
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine sulfate: Another salt form that may have different solubility and stability profiles compared to the hydrochloride salt.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C7H11ClF3N3O |
|---|---|
分子量 |
245.63 g/mol |
IUPAC 名称 |
1-ethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3O.ClH/c1-2-13-3-5(11)6(12-13)14-4-7(8,9)10;/h3H,2,4,11H2,1H3;1H |
InChI 键 |
SFYUTIVMFRUQAH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)OCC(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)

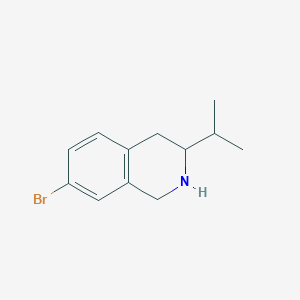


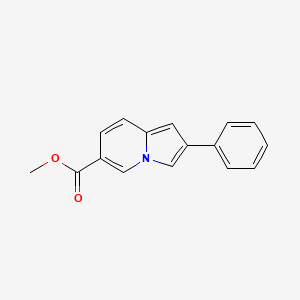
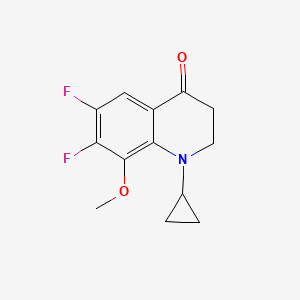
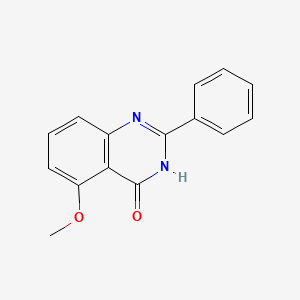
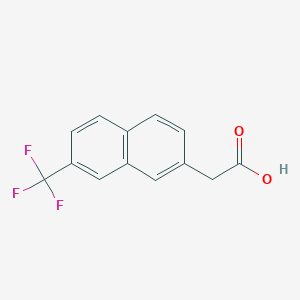

![6,9-Difluorobenzo[g]quinoline-5,10-dione](/img/structure/B11863987.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B11863993.png)

